1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by a naphthyl group at one end and an aldehyde functional group at the fourth position of the pyrazole ring. Its chemical structure allows for various applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.
The synthesis of 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde can be traced back to methods involving the condensation of naphthalene derivatives with hydrazine followed by subsequent reactions to introduce the aldehyde group. Various literature sources detail synthetic pathways, including the use of Vilsmeier-Haack reagent, which is commonly employed for introducing aldehyde functionalities into aromatic compounds .
This compound is classified under:
The synthesis of 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde typically involves several key steps:
The molecular structure of 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde includes:
1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be leveraged in synthetic organic chemistry to create derivatives with potential biological activities, such as anti-inflammatory and antioxidant properties .
The mechanism by which 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde exerts its biological effects involves several pathways:
Analytical techniques such as mass spectrometry (MS) confirm molecular weight and purity, while infrared spectroscopy provides insights into functional groups present in the molecule .
1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde has several scientific uses:
Pyrazole (1,2-diazole) is a five-membered, planar, aromatic heterocycle featuring two adjacent nitrogen atoms. Its remarkable versatility as a pharmacophore stems from three key attributes: (1) Capacity for diverse substitution patterns (N1, C3, C4, C5); (2) Ability to engage in hydrogen bonding and dipole-dipole interactions via nitrogen atoms; (3) Metabolic stability conferred by the heteroaromatic ring [3] [10]. These properties underpin the pyrazole scaffold’s emergence as a "privileged structure" in drug design.
Table 1: Clinically Approved Pyrazole-Containing Drugs and Their Therapeutic Applications
Drug Name | Therapeutic Indication | Key Structural Features | Target/Mechanism |
---|---|---|---|
Crizotinib | Non-small cell lung cancer | 3-Arylpyrazole core | ALK/ROS1 tyrosine kinase inhibitor |
Baricitinib | Rheumatoid arthritis, Alopecia areata | 4-Substituted pyrazole | JAK1/JAK2 inhibitor |
Erdafitinib | Metastatic urothelial carcinoma | N-Methylpyrazole moiety | FGFR tyrosine kinase inhibitor |
Celecoxib | Osteoarthritis, Inflammatory pain | 1,5-Diarylpyrazole | Selective COX-2 inhibition |
Zavegepant | Acute migraine treatment | Indazole (fused pyrazole-benzene) system | CGRP receptor antagonist |
The exponential growth in pyrazole-based pharmaceuticals is evidenced by the approval of >15 novel pyrazole-containing drugs since 2016, spanning anticancer agents (pirtobrutinib, zanubrutinib), antivirals (lenacapavir), and CNS therapeutics [3]. Notably, molecular hybridization strategies incorporating pyrazole have yielded dual-acting agents like belumosudil (indazole-pyrimidine hybrid), which inhibits ROCK2 kinase while suppressing fibrotic pathways in graft-versus-host disease [3]. Pyrazole derivatives also demonstrate polypharmacology potential; baricitinib simultaneously addresses rheumatoid arthritis, COVID-19 cytokine storms, and alopecia through JAK-STAT pathway modulation [3] [10]. Recent synthetic advancements—particularly metal-catalyzed cross-coupling and heterocoupling reactions—have dramatically expanded accessible chemical space, enabling rapid diversification for structure-activity relationship (SAR) optimization [1] [6].
The naphthalene moiety—a fused bicyclic aromatic system—confers distinct advantages in bioactive molecule design through three principal mechanisms:
These properties are exemplified in selective estrogen receptor degraders (SERDs) like RAD-1901, where the naphthyl group critically stabilizes the antagonist conformation of ERα through hydrophobic contacts with Leu387, Met421, and Leu525 [8]. Similarly, in kinase inhibitors (e.g., erdafitinib), the naphthalene system occupies allosteric pockets inaccessible to phenyl substituents [3]. Historically, the "naphthyl requirement" posed synthetic challenges for stereospecific transformations; phenyl-substituted electrophiles exhibited prohibitively slow oxidative addition in cross-coupling reactions due to high dearomatization energy [5]. Breakthrough methodologies employing stilbene ligands now enable efficient Suzuki-Miyaura couplings of tertiary benzylic carboxylates lacking naphthyl groups, overcoming previous limitations in constructing diaryl quaternary stereocenters [5].
Table 2: Comparative Analysis of Phenyl vs. Naphthyl Substituents in Bioactive Compounds
Parameter | Phenyl Substituent | Naphthyl Substituent | Biological Consequence |
---|---|---|---|
Hydrophobic surface area | 69 Ų | 115 Ų | Enhanced binding to deep hydrophobic pockets |
Log P contribution | +2.13 | +3.48 | Increased membrane permeability |
π-Stacking energy | -2.3 kcal/mol | -4.1 kcal/mol | Improved stabilization of protein-ligand complexes |
Synthetic versatility | High | Moderate | Requires specialized coupling strategies |
1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde exemplifies a strategically engineered hybrid scaffold merging three pharmacophoric elements: (1) N1-bound naphthyl group for hydrophobic target engagement; (2) Pyrazole core for heterocyclic diversity points; (3) C4-carbaldehyde as a versatile synthetic handle and hydrogen bond acceptor [4]. This molecular architecture enables three key design strategies:
Scaffold Hopping and Bioisosterism: The carbaldehyde group permits (a) Schiff base formation with amines to yield imines/hydrazones, (b) reductive amination for secondary amines, or (c) condensation with active methylene compounds. These transformations enable efficient generation of structurally diverse libraries from a common intermediate [4] [8]. Computational analyses confirm that the aldehyde carbonyl participates in hydrogen bonding interactions with key residues (e.g., Arg106 and Tyr341 in COX-2), contributing significantly to binding affinity [4].
Synthetic Methodologies: Two principal routes afford high-purity 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde:
Table 3: Key Synthetic Routes to 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde
Method | Reaction Conditions | Yield (%) | Regio-/Stereoselectivity | Advantages |
---|---|---|---|---|
Suzuki-Miyaura coupling | Pd(OAc)₂, Stilbene L1, LiOt-Bu, s-BuOH | 84-94% | >99% stereospecificity | Enantiopure quaternary centers |
Vilsmeier-Haack formylation | POCl₃, DMF, 0°C to reflux | 75-82% | C4:C5 = 9:1 | Single-step, atom-economical |
Molecular Recognition Properties: X-ray crystallographic studies reveal that the naphthylpyrazole core adopts a near-perpendicular orientation between rings (dihedral angle = 89.7°), maximizing exposure of both hydrophobic surfaces [4]. Density functional theory (DFT) calculations indicate substantial intramolecular charge transfer from naphthalene to the electron-deficient pyrazole ring, lowering the LUMO energy (-1.83 eV) and enhancing electrophilicity at the formyl group [4]. Molecular docking against anticancer targets (e.g., EGFR, COX-2) demonstrates:
These features position 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde as a versatile intermediate for developing therapeutics targeting cancer (via kinase inhibition), inflammation (COX-2 suppression), and infectious diseases.
Table 4: Compound Summary: 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde
Property | Value/Description |
---|---|
IUPAC Name | 1-(naphthalen-2-yl)-1H-pyrazole-4-carbaldehyde |
CAS Registry Number | 4150576 |
Molecular Formula | C₁₄H₁₀N₂O |
Molecular Weight | 222.25 g/mol |
Key Structural Features | N1-linked naphthalene, C4-formyl group |
Synthetic Applications | Anticancer agents, Kinase inhibitors, SERDs |
Alternate Identifiers | 1-(2-Naphthyl)pyrazole-4-carboxaldehyde; 1H-Pyrazole-4-carbaldehyde, 1-(2-naphthalenyl)- |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7